molecular formula C31H28ClN5O7S B2571432 3-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 688059-63-4

3-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No.: B2571432
CAS No.: 688059-63-4
M. Wt: 650.1
InChI Key: NMNNQVPKOJGCTO-UHFFFAOYSA-N
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Description

The compound “3-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide” is a complex organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features multiple fused ring systems, including pyrido[1,2-a]pyrimidine and dioxolo[4,5-g]quinazoline, which are known for their biological activity and potential therapeutic applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core structures, pyrido[1,2-a]pyrimidine and dioxolo[4,5-g]quinazoline. These core structures can be synthesized through cyclative condensation reactions involving appropriate precursors such as 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic processes and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield additional oxo groups, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antitumor, and antimicrobial properties.

    Industry: As a component in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-quinolizine derivatives: Known for their biological activity and potential therapeutic applications.

    Pyrido[1,2-a]pyrimidine derivatives: Widely studied for their medicinal properties, including anti-inflammatory and antitumor activities.

Uniqueness

This compound is unique due to its complex structure, which combines multiple fused ring systems and functional groups

Properties

IUPAC Name

3-[6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28ClN5O7S/c1-41-23-5-3-18(11-24(23)42-2)7-9-33-28(38)8-10-36-30(40)21-13-25-26(44-17-43-25)14-22(21)35-31(36)45-16-20-12-29(39)37-15-19(32)4-6-27(37)34-20/h3-6,11-15H,7-10,16-17H2,1-2H3,(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNNQVPKOJGCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=O)N6C=C(C=CC6=N5)Cl)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28ClN5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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